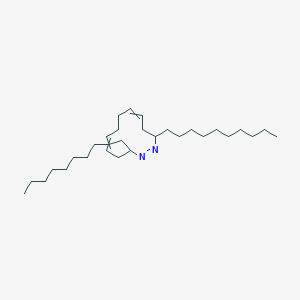
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene is a complex organic compound characterized by its unique structure, which includes a diazacyclododeca-triene ring with two decyl side chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene typically involves a multi-step process. One common method starts with the preparation of the diazacyclododeca-triene ring, followed by the introduction of the decyl side chains. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Applications De Recherche Scientifique
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene include:
This compound analogs: These compounds have similar structures but may differ in the length or branching of the side chains.
Other diazacyclododeca-triene derivatives: These compounds share the core diazacyclododeca-triene ring but have different substituents attached.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
89911-42-2 |
|---|---|
Formule moléculaire |
C30H56N2 |
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
3,12-didecyl-1,2-diazacyclododeca-1,5,9-triene |
InChI |
InChI=1S/C30H56N2/c1-3-5-7-9-11-13-17-21-25-29-27-23-19-15-16-20-24-28-30(32-31-29)26-22-18-14-12-10-8-6-4-2/h19-20,23-24,29-30H,3-18,21-22,25-28H2,1-2H3 |
Clé InChI |
FNNNYNROHRXLAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CC=CCCC=CCC(N=N1)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


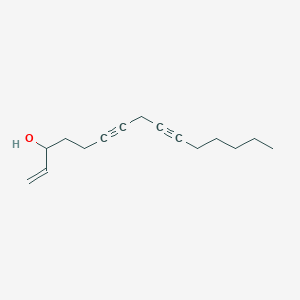
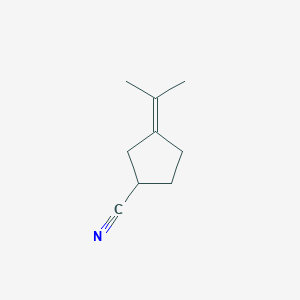

![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)

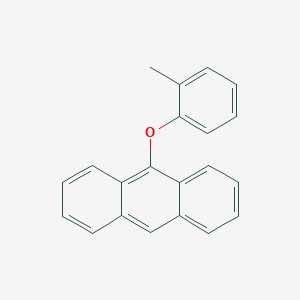

![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)

silane](/img/structure/B14389370.png)
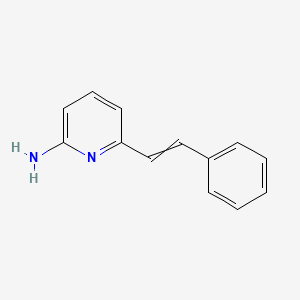
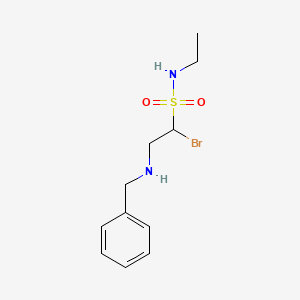
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)

